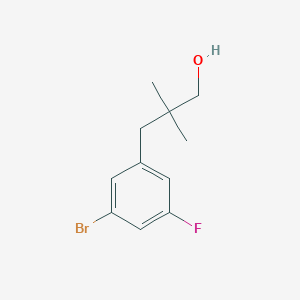
3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a dimethylpropanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-fluorobenzene.
Grignard Reaction: The bromine atom in 3-bromo-5-fluorobenzene is converted to a Grignard reagent by reacting with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 2,2-dimethylpropanal to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: The major product is 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-one.
Reduction: The major products can include 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol or 3-(3-Bromo-phenyl)-2,2-dimethylpropan-1-ol.
Substitution: Products vary depending on the nucleophile used, such as 3-(3-Methoxy-5-fluorophenyl)-2,2-dimethylpropan-1-ol.
Applications De Recherche Scientifique
3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can enhance binding affinity and selectivity towards these targets, influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-fluorophenol: A related compound with similar substituents but lacking the dimethylpropanol group.
3-Bromo-5-fluorobenzene: The starting material for the synthesis of 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol.
3-(3-Bromo-5-fluorophenyl)propan-1-ol: A similar compound with a propanol group instead of a dimethylpropanol group.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, combined with a dimethylpropanol group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C11H14BrFO |
|---|---|
Poids moléculaire |
261.13 g/mol |
Nom IUPAC |
3-(3-bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14BrFO/c1-11(2,7-14)6-8-3-9(12)5-10(13)4-8/h3-5,14H,6-7H2,1-2H3 |
Clé InChI |
FTHQFAGBYBHUHC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC(=CC(=C1)Br)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



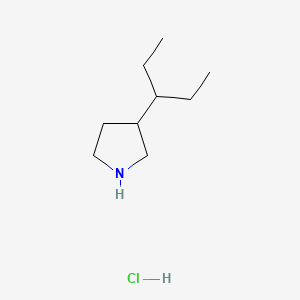
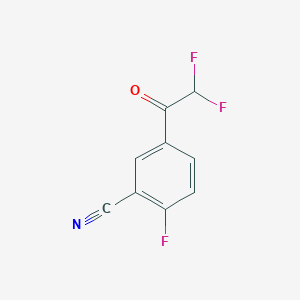

![Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)


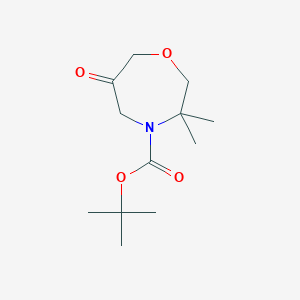
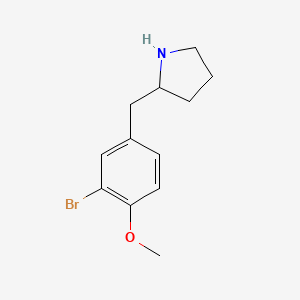

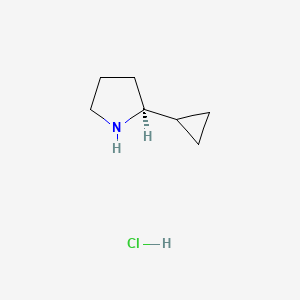

![tert-butyl N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13592666.png)

